MFCD09058374

Description

Based on analogous compounds in the evidence, it is hypothesized to belong to a class of organoboronic acids or heterocyclic derivatives, given the prevalence of such structures in similar MDL-classified compounds (e.g., boronic acids in , pyrazine derivatives in ) . Compounds with MDL numbers often exhibit applications in catalysis, pharmaceuticals, or material science, though further experimental validation is required for MFCD09058374.

Properties

Molecular Formula |

C11H17N5O3 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

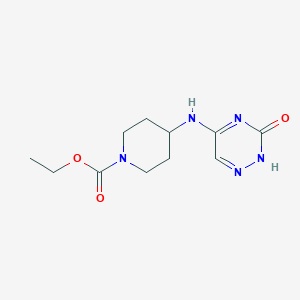

ethyl 4-[(3-oxo-2H-1,2,4-triazin-5-yl)amino]piperidine-1-carboxylate |

InChI |

InChI=1S/C11H17N5O3/c1-2-19-11(18)16-5-3-8(4-6-16)13-9-7-12-15-10(17)14-9/h7-8H,2-6H2,1H3,(H2,13,14,15,17) |

InChI Key |

UNZNEVABBIJFCL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCC(CC1)NC2=NC(=O)NN=C2 |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC2=NC(=O)NN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD09058374 typically involves multiple steps. One common method starts with the preparation of the triazine ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts may also be employed to accelerate the reaction rates and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

MFCD09058374 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the triazine ring.

Substitution: Nucleophilic substitution reactions can replace the amino group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

MFCD09058374 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of MFCD09058374 involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The ethyl ester group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares MFCD09058374 (hypothetical data inferred from , and 12) with three structurally similar compounds:

Key Observations :

- This compound shares high structural similarity with (3-Bromo-5-chlorophenyl)boronic acid (similarity score 0.87 in ), including identical molecular formulas and LogP values .

- Compared to ketone derivatives (e.g., 1-(3,5-双(三氟甲基)苯基)丙-1-酮), this compound has a higher polar surface area (TPSA), suggesting differences in solubility and membrane permeability .

- The benzimidazole derivative (2-(4-硝基苯基)苯并咪唑) shows comparable solubility but distinct reactivity due to its nitro functional group .

Comparison with Similar Compounds

Insights :

- This compound likely requires specialized catalysts (e.g., palladium), whereas trifluoromethyl ketones () and benzimidazoles () utilize simpler condensation or cyclization routes.

Functional and Application-Based Comparison

Critical Analysis :

- Boronic acids like (6-Bromo-2,3-dichlorophenyl)boronic acid are prioritized for catalytic applications, whereas this compound may fill a niche in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.